

A Technical Guide to 4-Amino-4'-cyanobiphenyl: Properties and Experimental Analysis

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Compound of Interest

Compound Name: 4-Amino-4'-cyanobiphenyl

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Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-Amino-4'-cyanobiphenyl** (4-ACNB), a biphenyl derivative of significant interest in materials science and as a synthetic building block. This document details the compound's key characteristics, provides established experimental protocols for its analysis, and outlines a common synthetic pathway. All quantitative data is presented in structured tables for clarity and comparative purposes.

Core Properties of 4-Amino-4'-cyanobiphenyl

4-Amino-4'-cyanobiphenyl, also known as 4'-Aminobiphenyl-4-carbonitrile, is a solid organic compound characterized by a biphenyl backbone functionalized with an amino group and a nitrile (cyano) group at opposite ends.^[1] This bifunctional nature makes it a valuable intermediate in the synthesis of more complex molecules, including liquid crystals and potentially biologically active compounds.^{[1][2]}

Physical and Chemical Data

The fundamental physical and chemical properties of **4-Amino-4'-cyanobiphenyl** are summarized in the table below. These values have been compiled from various chemical suppliers and databases.

Property	Value	Reference(s)
Molecular Formula	C ₁₃ H ₁₀ N ₂	[1]
Molecular Weight	194.24 g/mol	[1]
CAS Number	4854-84-6	
Appearance	White to Amber crystalline powder	[1]
Melting Point	182.0 - 185.0 °C	
Solubility	Insoluble in water	
Purity (Typical)	>95.0% (by Gas Chromatography)	[1]
Storage Temperature	Room Temperature (cool, dark place <15°C rec.)	

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **4-Amino-4'-cyanobiphenyl**.

Spectroscopic Data	Expected Characteristics	Reference(s)
¹ H NMR	Aromatic protons ($\delta \approx 6.5\text{-}8.0$ ppm) exhibiting characteristic coupling patterns for a 1,4-disubstituted (para) benzene ring. A broad singlet for the amine (-NH ₂) protons. The exact chemical shifts depend on the deuterated solvent used.	[3]
¹³ C NMR	Signals corresponding to the biphenyl carbon framework, including quaternary carbons bonded to the amino and cyano groups, and the distinct carbon of the nitrile group ($\delta \approx 110\text{-}120$ ppm).	
FTIR (KBr Pellet)	- C≡N stretch (strong, sharp): ~2220-2230 cm ⁻¹ - N-H stretch (primary amine): ~3300-3500 cm ⁻¹ (typically two bands)- Aromatic C-H stretch: ~3000-3100 cm ⁻¹ - C=C aromatic ring stretch: ~1500-1600 cm ⁻¹ - C-N stretch: ~1250-1350 cm ⁻¹	[4]
UV-Vis Spectroscopy	Absorption maxima (λ_{max}) characteristic of the extended π -conjugated biphenyl system. The presence of the amino (auxochrome) and cyano groups will influence the exact position and intensity of absorption bands. The spectrum is typically measured	[5]

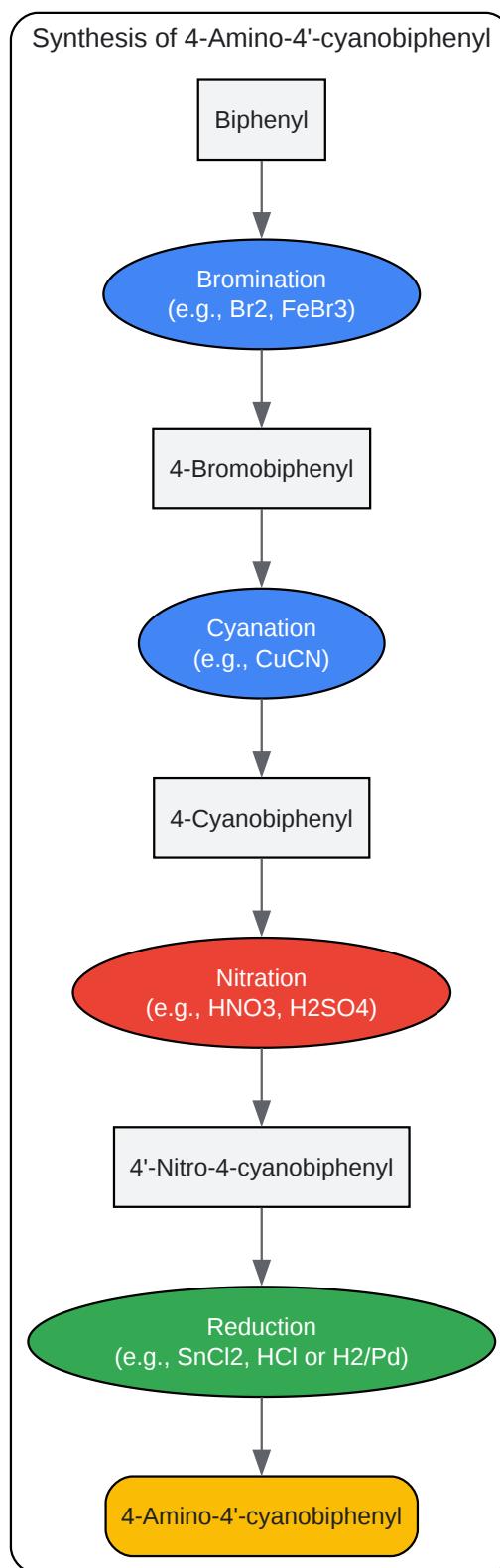
in a transparent solvent like ethanol or acetonitrile.

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and characterization of **4-Amino-4'-cyanobiphenyl**.

Synthesis Workflow

A common synthetic route to cyanobiphenyls involves a multi-step process starting from biphenyl. The diagram below illustrates a generalized workflow.[\[6\]](#)

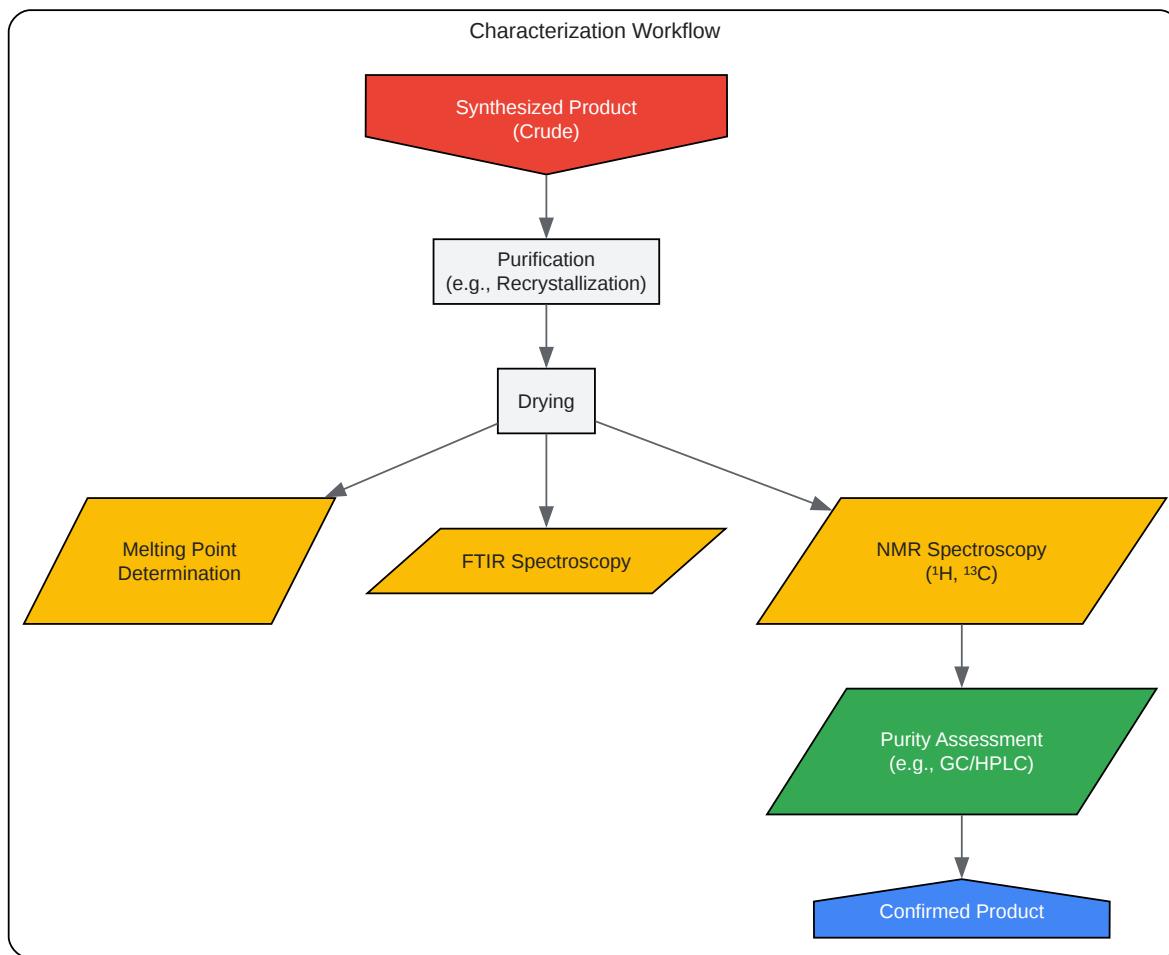


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A generalized multi-step synthesis pathway for **4-Amino-4'-cyanobiphenyl**.

Characterization Workflow

A standard workflow for the physical and structural characterization of a synthesized solid organic compound like **4-Amino-4'-cyanobiphenyl** is outlined below.



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Standard characterization workflow for **4-Amino-4'-cyanobiphenyl**.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A pure compound typically melts over a narrow range of 0.5-1.0°C.

- Sample Preparation: Ensure the sample is completely dry and finely powdered.
- Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.[\[7\]](#)
- Measurement:
 - Place the loaded capillary tube into the heating block of a melting point apparatus.[\[8\]](#)
 - Heat the sample rapidly to about 20°C below the expected melting point.[\[7\]](#)
 - Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[\[7\]](#)
 - Record the temperature at which the first droplet of liquid appears (T_1).
 - Record the temperature at which the entire sample becomes a clear liquid (T_2).
 - The melting range is reported as $T_1 - T_2$.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

This technique is used to identify the functional groups present in the molecule.

- Equipment Preparation: Ensure the agate mortar and pestle, and the pellet die set are scrupulously clean and dry. Heating the components in an oven can remove residual moisture, which can interfere with the spectrum.[\[9\]](#)[\[10\]](#)
- Sample Preparation:

- Weigh approximately 1-2 mg of the solid sample and 100-200 mg of spectroscopy-grade dry potassium bromide (KBr).[11] The sample concentration should be between 0.2% and 1%. [9]
- Grind the sample finely in the agate mortar first. Then, add the KBr and gently but thoroughly mix to ensure a homogenous mixture.[10]
- Pellet Formation:
 - Transfer the mixture to the pellet die.
 - Place the die in a hydraulic press and apply pressure (typically 8-10 tons for a 13 mm die) for several minutes.[10] A vacuum die can be used to help remove trapped air and moisture.[9]
 - Carefully release the pressure and extract the die.
 - The resulting pellet should be a thin, transparent, or translucent disc.[12]
- Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the 4000-400 cm^{-1} range. A background spectrum using a KBr-only pellet should be collected for correction.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure and connectivity of the molecule.

- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for aromatic compounds include deuteriochloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6). The principle of "like dissolves like" should be applied.[13]
- Sample Preparation:
 - Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
 - Ensure the solution is homogeneous and free of any suspended particles.

- Data Acquisition:
 - Place the NMR tube in the spectrometer.
 - The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to maintain stability.[13]
 - Acquire the ^1H NMR spectrum. Key parameters to optimize include the number of scans (to achieve a good signal-to-noise ratio, e.g., >250:1 for quantitative analysis), spectral width, and relaxation delay.[14]
 - If required, acquire the ^{13}C NMR spectrum, which typically requires a longer acquisition time due to the lower natural abundance of the ^{13}C isotope.

UV-Visible Spectroscopy

This method provides information about the electronic transitions within the molecule's conjugated π -system.

- Solvent Selection: The solvent must be transparent in the UV-Vis region being scanned (typically 200-800 nm).[15] Spectroscopic grade ethanol, hexane, or acetonitrile are common choices.[16]
- Sample Preparation:
 - Prepare a dilute stock solution of the compound by accurately weighing a small amount and dissolving it in a precise volume of the chosen solvent using a volumetric flask.
 - The solution must be clear and free of particles.[17]
 - Further dilutions may be necessary to ensure the absorbance falls within the optimal range of the instrument (typically 0.1 - 1.0 A).
- Analysis:
 - Use a pair of matched quartz cuvettes (for measurements below 350 nm).[17]

- Fill one cuvette with the pure solvent to serve as the reference (blank). Fill the other with the sample solution.
- First, perform a baseline correction or "zero" the instrument with the reference cuvette in the sample beam path.[18][19]
- Place the sample cuvette in the beam path and scan the desired wavelength range.
- The resulting spectrum plots absorbance versus wavelength. Report the wavelength of maximum absorbance (λ_{max}) and the molar absorptivity (ϵ) if the concentration is known. [17]

Biological and Material Significance

While **4-Amino-4'-cyanobiphenyl** itself is primarily a synthetic intermediate, the cyanobiphenyl scaffold is fundamental to the field of liquid crystals.[2] The rigid rod-like structure combined with a strong dipole moment from the cyano group are key features for inducing nematic liquid crystal phases.[2] Furthermore, derivatives of cyanobiphenyls are being explored for their potential biological activities, including as inhibitors of cell proliferation in cancer research, though specific data on 4-ACNB is limited.[2][20] The amino group provides a reactive handle for further chemical modification, making it a versatile precursor for drug discovery and materials science applications.

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